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Abstract
Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective glucokinase

(GK) activator under investigation as an adjunctive therapy to insulin for Type 1 Diabetes

(T1D). Glucokinase plays a pivotal role in hepatic glucose metabolism, acting as a glucose

sensor and catalyst for the first-pass metabolism of glucose. By allosterically activating hepatic

glucokinase, cadisegliatin enhances glucose uptake and storage in the liver in an insulin-

independent manner. This mechanism of action offers the potential to improve glycemic control

and reduce the risk of hypoglycemia, a significant challenge in the management of T1D. This

technical guide provides an in-depth overview of the core mechanism of cadisegliatin, its

impact on glucose homeostasis, its relationship with insulin signaling, and the methodologies

used to evaluate its efficacy.

Introduction to Cadisegliatin and its Core
Mechanism
Cadisegliatin is a small molecule that acts as a glucokinase activator (GKA).[1][2] Glucokinase

is a key enzyme in the regulation of glucose homeostasis, primarily expressed in hepatocytes

and pancreatic β-cells. In the liver, GK facilitates the phosphorylation of glucose to glucose-6-

phosphate (G6P), the first and rate-limiting step in hepatic glucose metabolism.[2] This process
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traps glucose within the hepatocyte, promoting its conversion into glycogen (glycogenesis) and

its entry into the glycolytic pathway.

A critical feature of cadisegliatin is its liver selectivity. This targeted action is intended to

enhance hepatic glucose disposal without stimulating insulin secretion from pancreatic β-cells,

thereby mitigating the risk of hypoglycemia that has been a concern with non-selective GKAs.

[3][4] Nonclinical studies have indicated that cadisegliatin's effect on increasing glucokinase

activity is independent of insulin.

Cadisegliatin's Role in Glucose Homeostasis
Cadisegliatin's primary role in glucose homeostasis is mediated through its activation of

hepatic glucokinase, leading to two main downstream effects: increased glycogen synthesis

and enhanced glycolysis.

Stimulation of Hepatic Glycogen Synthesis
By increasing the intracellular concentration of G6P, cadisegliatin promotes the synthesis of

glycogen, the primary storage form of glucose in the liver. G6P is a precursor for the glycogen

synthesis pathway. The activation of glucokinase by cadisegliatin thus leads to increased

hepatic glucose uptake and storage, which can help lower blood glucose levels, particularly in

the postprandial state.

Enhancement of Hepatic Glycolysis
The G6P produced through glucokinase activation also enters the glycolytic pathway, leading to

the production of pyruvate. This can then be utilized for energy production through the citric

acid cycle or converted to other metabolic intermediates. By promoting glycolysis,

cadisegliatin helps to increase the liver's capacity to dispose of excess glucose.

Interaction with Insulin Signaling
A key aspect of cadisegliatin's therapeutic profile is its insulin-independent mechanism of

action. In individuals with T1D, pancreatic β-cells produce little to no insulin. Exogenous insulin

administration does not fully replicate the physiological insulin signaling in the liver that

normally occurs via the portal vein. Cadisegliatin circumvents this by directly activating

glucokinase, thereby promoting hepatic glucose uptake and metabolism without relying on the
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canonical insulin signaling pathway involving the insulin receptor, insulin receptor substrate

(IRS), phosphatidylinositol 3-kinase (PI3K), and Akt. This direct activation of a key metabolic

enzyme in the liver provides a complementary approach to insulin therapy for managing blood

glucose levels.

Quantitative Data from Clinical Trials
The efficacy and safety of cadisegliatin have been evaluated in clinical trials. The following

tables summarize key quantitative data from the Phase 2 SimpliciT1 study.

Table 1: Glycemic Control - SimpliciT1 Study

(12 weeks)

Parameter Result

Placebo-Adjusted Change in HbA1c (Part 1) -0.7% (95% CI -1.3, -0.07)

Placebo-Adjusted Change in HbA1c (Part 2) -0.21% (95% CI -0.39, -0.04)

Reduction in Total Daily Insulin (in 40% of

patients)
Observed

Table 2: Hypoglycemia and Ketosis -

SimpliciT1 Study (12 weeks)

Parameter Result

Reduction in Symptomatic Hypoglycemic Events

(vs. Placebo)
~40-50%

Incidence of Ketoacidosis No increase observed

Plasma β-hydroxybutyrate and Urinary Ketones Lower with cadisegliatin than placebo

Experimental Protocols
The evaluation of cadisegliatin's effects relies on a series of well-defined experimental

protocols.
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Glucokinase Activity Assay
Principle: Glucokinase activity is measured spectrophotometrically by coupling the

production of glucose-6-phosphate to the reduction of NADP+ by glucose-6-phosphate

dehydrogenase. The rate of NADPH formation, measured by the change in absorbance at

340 nm, is directly proportional to the glucokinase activity.

Procedure:

A reaction mixture is prepared containing buffer (e.g., Tris-HCl), magnesium chloride, ATP,

NADP+, and glucose-6-phosphate dehydrogenase.

The liver tissue homogenate or purified enzyme preparation is added to the reaction

mixture.

The reaction is initiated by the addition of glucose.

The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

Glucokinase activity is calculated based on the rate of NADPH production.

Hepatic Glucose Uptake Assay
Principle: This assay measures the uptake of a radiolabeled glucose analog, such as 2-

deoxy-D-[³H]glucose, into hepatocytes.

Procedure:

Primary hepatocytes are isolated and cultured.

Cells are incubated with cadisegliatin or a vehicle control.

2-deoxy-D-[³H]glucose is added to the culture medium.

After a defined incubation period, the cells are washed to remove extracellular

radiolabeled glucose.
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The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

The amount of radioactivity is proportional to the rate of glucose uptake.

Glycogen Synthesis Assay
Principle: The incorporation of radiolabeled glucose into glycogen is measured.

Procedure:

Hepatocytes are treated with cadisegliatin or a vehicle control.

[¹⁴C]-glucose is added to the culture medium.

After incubation, the cells are harvested, and glycogen is precipitated.

The amount of radioactivity incorporated into the glycogen pellet is quantified by

scintillation counting.

Plasma β-hydroxybutyrate Measurement
Principle: An enzymatic assay is used to quantify β-hydroxybutyrate levels in plasma. β-

hydroxybutyrate is oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase, with the

concomitant reduction of NAD+ to NADH. The increase in NADH is measured

spectrophotometrically at 340 nm.

Procedure:

Plasma samples are collected from study participants.

The plasma is deproteinized.

The deproteinized sample is added to a reaction mixture containing NAD+ and β-

hydroxybutyrate dehydrogenase.

The change in absorbance at 340 nm is measured and compared to a standard curve to

determine the concentration of β-hydroxybutyrate.
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Urinary Ketone Analysis
Principle: A semi-quantitative analysis of ketones (acetoacetate and acetone) in urine is

performed using reagent strips. The test is based on the reaction of acetoacetate with

sodium nitroprusside in an alkaline medium to produce a purple-colored complex.

Procedure:

A urine sample is collected.

A reagent strip is briefly immersed in the urine.

After a specified time, the color of the reagent pad is compared to a color chart provided

with the kit to estimate the ketone concentration.
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Caption: Cadisegliatin's mechanism of action in the hepatocyte.
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Caption: Canonical insulin signaling pathway in the hepatocyte.
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Caption: Simplified workflow of a randomized controlled trial for cadisegliatin.

Conclusion
Cadisegliatin represents a promising therapeutic approach for individuals with T1D by

targeting a key enzyme in hepatic glucose metabolism. Its liver-selective and insulin-

independent mechanism of action has the potential to improve glycemic control while reducing

the risk of hypoglycemia. The data from clinical trials to date support its continued investigation

as an adjunctive therapy to insulin. Further research, including the ongoing Phase 3 CATT1

trial, will provide more definitive evidence of its long-term safety and efficacy in this patient

population. This technical guide provides a foundational understanding of cadisegliatin's core

principles for professionals in the field of diabetes research and drug development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8750108?utm_src=pdf-body-img
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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